molecular formula C22H17IO4 B5247635 2-(Biphenyl-4-yl)-2-oxoethyl 3-iodo-4-methoxybenzoate

2-(Biphenyl-4-yl)-2-oxoethyl 3-iodo-4-methoxybenzoate

Cat. No.: B5247635
M. Wt: 472.3 g/mol
InChI Key: APSWJHUXSKKTQN-UHFFFAOYSA-N
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Description

2-(Biphenyl-4-yl)-2-oxoethyl 3-iodo-4-methoxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a biphenyl group, an oxoethyl group, and a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl 3-iodo-4-methoxybenzoate typically involves the esterification of 3-iodo-4-methoxybenzoic acid with 2-(Biphenyl-4-yl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Biphenyl-4-yl)-2-oxoethyl 3-iodo-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The iodine atom in the methoxybenzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Biphenyl-4-yl)-2-oxoethyl 3-iodo-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Biphenyl-4-yl)-2-oxoethyl benzoate
  • 2-(Biphenyl-4-yl)-2-oxoethyl 4-methoxybenzoate
  • 2-(Biphenyl-4-yl)-2-oxoethyl 3-iodobenzoate

Uniqueness

2-(Biphenyl-4-yl)-2-oxoethyl 3-iodo-4-methoxybenzoate is unique due to the presence of both the iodine and methoxy groups on the benzoate moiety

Properties

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 3-iodo-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17IO4/c1-26-21-12-11-18(13-19(21)23)22(25)27-14-20(24)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSWJHUXSKKTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17IO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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